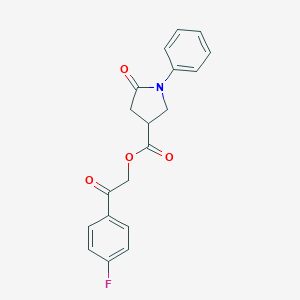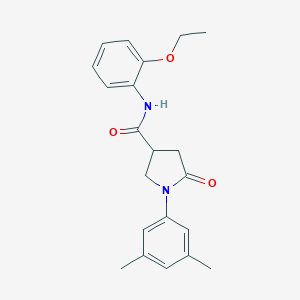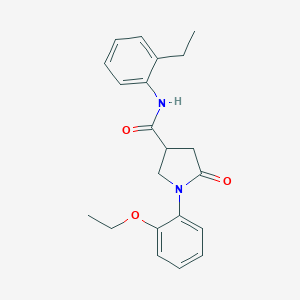
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate, also known as FPOP, is a chemical compound that has been widely used in scientific research. FPOP is a photoreactive probe that is used to study protein structure and dynamics. It is also used in the analysis of protein-protein interactions and protein-ligand interactions.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves its ability to react with amino acid residues in proteins upon exposure to UV light. This compound contains a carbonyl group that can react with the amino groups of lysine and histidine residues in proteins. This reaction results in the formation of a covalent bond between this compound and the protein, which can then be analyzed using mass spectrometry.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is its ability to label proteins in a site-specific manner. This allows researchers to study the interactions of specific amino acid residues in proteins with other proteins or ligands. This compound is also a non-toxic compound that can be used in vivo.
One limitation of this compound is its dependence on UV light for its reaction with proteins. This can limit its use in certain experiments where UV light cannot be used. This compound also has a relatively short half-life, which can make it difficult to study long-term protein dynamics.
未来方向
There are many potential future directions for the use of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in scientific research. One area of interest is the study of protein-protein interactions in complex biological systems. This compound could be used to study the interactions of multiple proteins in a single experiment, providing valuable insights into the regulation of biological pathways.
Another potential future direction is the development of new photoreactive probes that can be used in conjunction with this compound. These probes could be designed to target specific amino acid residues in proteins, allowing for even more precise analysis of protein structure and dynamics.
Overall, this compound is a valuable tool in scientific research that has many potential applications in the study of protein structure and dynamics. Its site-specific labeling capabilities and non-toxic nature make it an attractive option for many experiments. As new techniques and technologies are developed, this compound will likely continue to play an important role in the study of biological systems.
合成方法
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate involves the reaction of 1-phenyl-3-pyrrolidinone with ethyl 4-fluorobenzoate in the presence of a base. The resulting product is then treated with oxalyl chloride to form the acid chloride. This acid chloride is then reacted with the amino acid glycine to form this compound.
科学研究应用
2-(4-Fluorophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been widely used in scientific research to study protein structure and dynamics. It is a photoreactive probe that can be used to label proteins and study their interactions with other proteins or ligands. This compound is also used in the analysis of protein-protein interactions and protein-ligand interactions. It has been used to study the binding of small molecules to proteins, as well as the conformational changes that occur in proteins upon ligand binding.
属性
分子式 |
C19H16FNO4 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC 名称 |
[2-(4-fluorophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16FNO4/c20-15-8-6-13(7-9-15)17(22)12-25-19(24)14-10-18(23)21(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2 |
InChI 键 |
DXVQIIKAGUMYNM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)








![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

